molecular formula C22H21N7O B2557018 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 587010-66-0

2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No. B2557018
CAS RN: 587010-66-0
M. Wt: 399.458
InChI Key: UPAZZUOHTPZBCK-DHRITJCHSA-N
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Description

2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characteristics

Research has shown various methods and structural characteristics of compounds related to 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide. For instance, Yi-Qiu Yang et al. (2017) synthesized structures with multiple nitrogen atoms capable of forming coordinate bonds with metal ions, useful in targeted delivery of nitric oxide to biological sites such as tumors (Yang et al., 2017). Similarly, L. Pilkington et al. (2016) described the synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines, highlighting efficient synthesis routes for nitrogen analogues of bioactive compounds (Pilkington et al., 2016).

Potential Biological Applications

The structures related to 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide have demonstrated a range of biological applications. A study by J. Yadav et al. (2008) explored the synthesis of quinoxalines with potential pharmaceutical applications (Yadav et al., 2008). Additionally, Reinner O. Omondi et al. (2021) examined the role of π-conjugation in carboxamide palladium(II) complexes, which could be relevant in designing compounds for cancer therapy (Omondi et al., 2021).

Cytotoxicity and Antimicrobial Properties

Several studies have also focused on the cytotoxicity and antimicrobial properties of these compounds. For instance, T. Goněc et al. (2012) evaluated the activity of substituted quinoline-2-carboxamides against mycobacterial species, showing their potential as antimicrobial agents (Goněc et al., 2012). Joyce Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridine derivatives for antiproliferative activity, indicating their potential use in cancer therapy (Hung et al., 2014).

Metabolic Activation Studies

Research on the metabolic activation of similar heterocyclic compounds provides insights into their potential biological interactions. R. Turesky et al. (1990, 1991, 2002) conducted extensive studies on the metabolism of heterocyclic aromatic amines, contributing to the understanding of how these compounds could be activated or processed in biological systems (Turesky et al., 1990), (Turesky et al., 1991), (Turesky et al., 2002).

properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-7-1-2-8-15)19-21(28-17-10-4-3-9-16(17)27-19)29(20)25-13-14-6-5-11-24-12-14/h3-6,9-13,15H,1-2,7-8,23H2,(H,26,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZZUOHTPZBCK-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide

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